molecular formula C7H4F6O2S B1444660 2-Fluoro-5-(pentafluorosulfur)benzoic acid CAS No. 1240257-15-1

2-Fluoro-5-(pentafluorosulfur)benzoic acid

Cat. No.: B1444660
CAS No.: 1240257-15-1
M. Wt: 266.16 g/mol
InChI Key: HQONRARZDMQSRY-UHFFFAOYSA-N
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Description

2-Fluoro-5-(pentafluorosulfur)benzoic acid, also known as F5PFB or 2-fluoro-5-(perfluorosulfanyl)benzoic acid, is an organic compound with the chemical formula C7H2F6O2S. It is a derivative of benzoic acid and contains a fluorine atom at position 2 and a pentafluorosulfur (SF5) group at position 5 of the aromatic ring .


Molecular Structure Analysis

The molecular formula of this compound is C7H4F6O2S . Its molecular weight is 266.16 . The InChI code is 1S/C7H4F6O2S/c8-6-2-1-4(3-5(6)7(14)15)16(9,10,11,12)13/h1-3H,(H,14,15) . For a detailed 3D structure, one may refer to computational chemistry resources or software.


Physical and Chemical Properties Analysis

This compound is a solid at ambient temperature . More specific physical and chemical properties, such as melting point, boiling point, or solubility, are not provided in the search results.

Scientific Research Applications

Synthesis of Fluorinated Compounds

The synthesis of mono- and difluoronaphthoic acids demonstrates the potential use of fluorinated benzoic acid derivatives in creating biologically active compounds. Fluorinated versions of naphthoic acids, such as 2-fluoro-5-(pentafluorosulfur)benzoic acid, are relatively unknown but essential for developing new synthetic routes and compounds with potential applications in medicinal chemistry and materials science (Tagat et al., 2002).

Preparation of Ortho-substituted Pentafluorosulfanylbenzenes

The preparation of ortho-substituted pentafluorosulfanylbenzenes, including derivatives of this compound, showcases their potential in synthesizing novel compounds. These compounds can be transformed into a variety of other ortho-substituted SF5-benzenes, highlighting their versatility and potential applications in developing new materials and drugs with enhanced properties (Sipyagin et al., 2001).

Nucleophilic Aromatic Substitution

Research on 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene, closely related to this compound, involved its preparation through various methods and its subsequent use in nucleophilic aromatic substitution reactions. This work demonstrates the chemical reactivity of such compounds, leading to novel (pentafluorosulfanyl)benzenes with unique substitution patterns, which could be crucial for developing new pharmaceuticals and advanced materials (Ajenjo et al., 2016).

Fluorine-18 Labeling for PET Imaging

The synthesis of a fluorine-18-labeled bexarotene analogue, derived from 2-fluoro-4-(1-(3,5,5,8,8-pentamethyl-5,6,7,8-tetrahydronaphthalen-2-yl)vinyl)benzoic acid, underscores the importance of fluorinated compounds in developing diagnostic tools. This work is particularly relevant for PET imaging of retinoid X receptor, illustrating the compound's application in medical imaging and diagnosis (Wang et al., 2014).

Safety and Hazards

2-Fluoro-5-(pentafluorosulfur)benzoic acid is considered hazardous. It has been assigned the GHS07 pictogram, and its hazard statements include H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding breathing dust, mist, spray, washing skin thoroughly after handling, using only outdoors or in a well-ventilated area, and wearing protective gloves/clothing/eye/face protection .

Properties

IUPAC Name

2-fluoro-5-(pentafluoro-λ6-sulfanyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4F6O2S/c8-6-2-1-4(3-5(6)7(14)15)16(9,10,11,12)13/h1-3H,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQONRARZDMQSRY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1S(F)(F)(F)(F)F)C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4F6O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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